REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][c:7]([CH:16]([O:17][CH2:21][CH3:22])[O:18][CH2:19][CH3:20])[cH:8][c:9]1-[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH:23]([OH:24])=[O:25].[O:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][c:7]([CH:16]=[O:17])[cH:8][c:9]1-[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Type
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product
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Smiles
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COC(=O)c1sc(C=O)cc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |